molecular formula C7H9N3O2 B13256620 1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid

1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B13256620
M. Wt: 167.17 g/mol
InChI Key: URKYGDOHVGERAM-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features both azetidine and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized azetidine derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of 1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The azetidine and pyrazole rings can participate in nucleophilic substitution reactions, where halogenated derivatives can be replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives with nucleophiles like amines or thiols.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine or pyrazole derivatives.

Scientific Research Applications

1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new pharmaceutical agents.

    Industry: Utilized in the synthesis of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The azetidine and pyrazole rings can modulate the compound’s binding affinity and selectivity towards these targets, influencing various biological pathways.

Comparison with Similar Compounds

Uniqueness: 1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid is unique due to the combination of azetidine and pyrazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound in various research fields.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

2-(azetidin-3-yl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C7H9N3O2/c11-7(12)6-1-2-9-10(6)5-3-8-4-5/h1-2,5,8H,3-4H2,(H,11,12)

InChI Key

URKYGDOHVGERAM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)N2C(=CC=N2)C(=O)O

Origin of Product

United States

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